![molecular formula C16H15N3O3 B2992085 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866042-95-7](/img/structure/B2992085.png)
2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide” is a complex organic molecule. It is a derivative of quinazoline and quinazolinone . These classes of compounds are known for their diverse biological properties and are used in the synthesis of various molecules with physiological significance .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, the specific structural details for this compound are not available in the retrieved resources.Applications De Recherche Scientifique
Chloroacetamide Herbicides and Safeners
Chloroacetamide compounds, including those with structures related to the query compound, have been studied for their application as selective herbicides and safeners. These substances are used to control annual grasses and broad-leaved weeds in various crops. The mechanism of action involves the inhibition of fatty acid synthesis in target plants, demonstrating the potential of chloroacetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989).
Antimicrobial Agents
Compounds with cyano and methoxy functionalities have been synthesized and evaluated for their antimicrobial properties. For instance, heterocyclic compounds incorporating antipyrine moiety, which share structural similarities with the query compound, have shown promising antimicrobial activities. These findings suggest that derivatives of the query compound could also be explored for their potential antimicrobial applications (Bondock et al., 2008).
Radioligands for PET Imaging
The structural motif found in the query compound is reminiscent of those used in the design of selective radioligands for positron emission tomography (PET) imaging. For example, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been synthesized for imaging the translocator protein with PET. This suggests that modifications of the query compound could lead to new radioligands with potential applications in neurological research and diagnostics (Dollé et al., 2008).
Synthetic Intermediates for Heterocyclic Compounds
Compounds containing cyanothioacetamide functionalities have been utilized as synthetic intermediates for a wide range of heterocyclic compounds, demonstrating the versatility of such structures in organic synthesis. The chemical reactivity of these compounds enables the preparation of pyrans, thiopyrans, pyridines, and other heterocycles, highlighting the potential utility of the query compound as a precursor in the synthesis of complex organic molecules (Dyachenko et al., 2018).
Polymerization Initiators
Derivatives of pyrrole, similar to the structural elements in the query compound, have been investigated for their role as initiators in the polymerization of ε-caprolactone. This application underscores the potential of such compounds in materials science, particularly in the development of biodegradable polymers (Matsuo et al., 2001).
Propriétés
IUPAC Name |
2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18(2)16(21)15(20)13-7-5-9-19(13)12-6-4-8-14(22-3)11(12)10-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYRDUKIUIEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
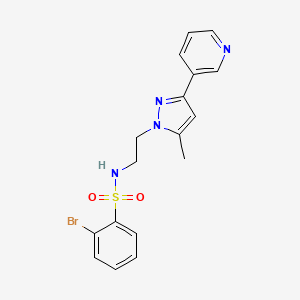

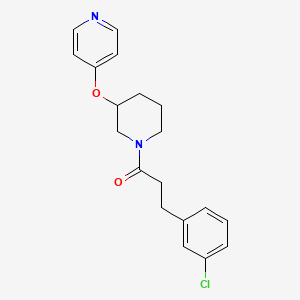
![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

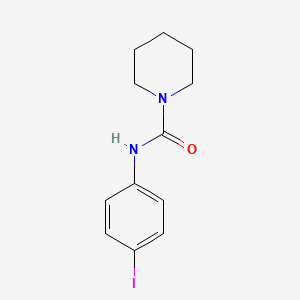
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)
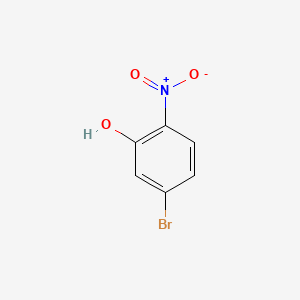
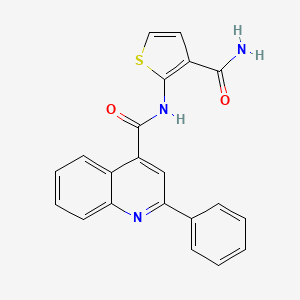

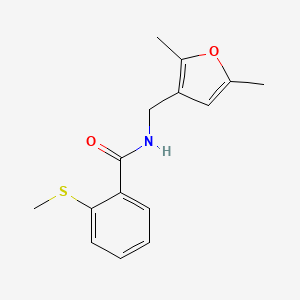
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
